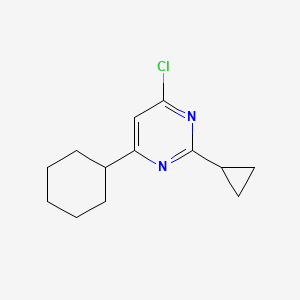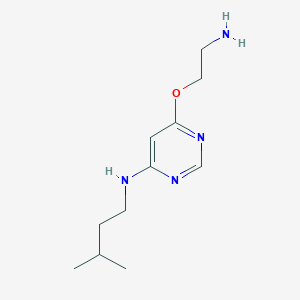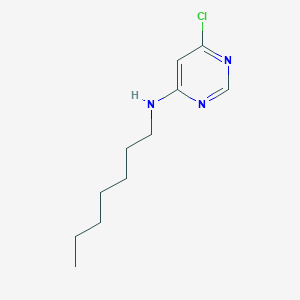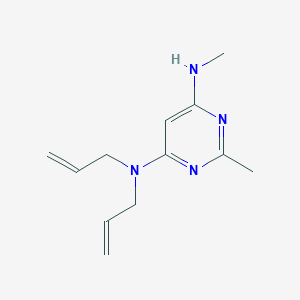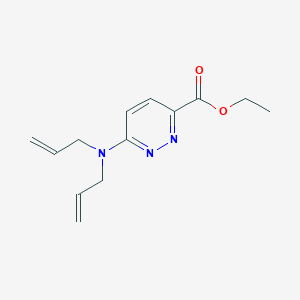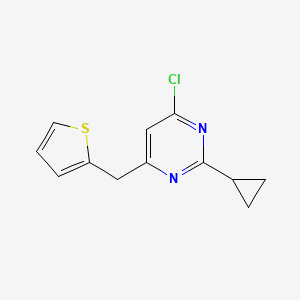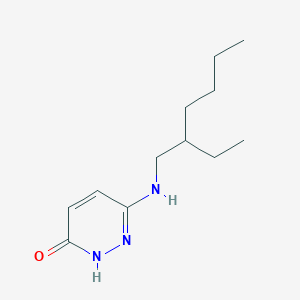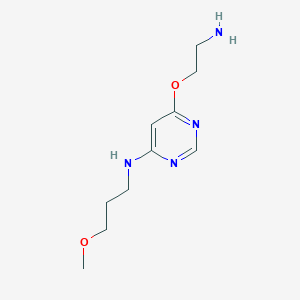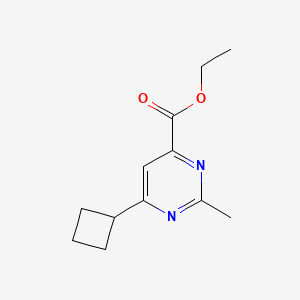
Ethyl 6-cyclobutyl-2-methylpyrimidine-4-carboxylate
Vue d'ensemble
Description
Ethyl 6-cyclobutyl-2-methylpyrimidine-4-carboxylate is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a cyclobutyl group, which is a four-membered ring.Applications De Recherche Scientifique
Synthesis and Reactivity
Ethyl 6-cyclobutyl-2-methylpyrimidine-4-carboxylate is primarily studied for its utility in the synthesis of various organic compounds. A notable application is its role in phosphine-catalyzed [4 + 2] annulation reactions, forming ethyl 6-substituted tetrahydropyridine carboxylates with high regioselectivity and excellent yields. This indicates its potential as a versatile building block in organic synthesis, particularly for constructing complex and functionalized cyclic structures (Zhu, Lan, & Kwon, 2003).
Antioxidant Applications
A series of novel derivatives of this compound have been synthesized and evaluated for antioxidant activity. Certain derivatives have shown promising results in scavenging free radicals and protecting against DNA strand scission, suggesting potential applications in preventing oxidative stress-related damage (Asha et al., 2009).
Antimicrobial and Antiviral Applications
Derivatives of this compound have been explored for their antimicrobial properties. Synthesized compounds have undergone screening for their efficacy against various microbial strains, indicating their potential as therapeutic agents in combating infections (El‐Sayed et al., 2008). Additionally, certain pyrimidine derivatives have been evaluated for their antiviral activities, particularly against retroviruses, highlighting their potential in antiviral drug development (Holý et al., 2002).
Cytotoxicity and Cancer Research
Research has been conducted on the cytotoxic activity of novel this compound derivatives against various cancer cell lines. The structural variations in these compounds have been shown to influence their interaction with cancer cells, providing insights into their potential use in designing new anticancer drugs (Stolarczyk et al., 2018).
Structural and Theoretical Studies
This compound has been the subject of extensive structural and theoretical studies. These investigations aim to understand the molecular structure, electronic properties, and potential pharmaceutical applications of its derivatives. Such research contributes to the fundamental understanding of these compounds and guides their practical applications in various scientific fields (Acar et al., 2017).
Mécanisme D'action
The mechanism of action of similar compounds has been studied. For example, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 6-cyclobutyl-2-methylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-16-12(15)11-7-10(9-5-4-6-9)13-8(2)14-11/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWOUULRYWUQGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C2CCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




